molecular formula C6H10Cl2N4 B1377518 4-Aminopyridine-2-carboximidamide dihydrochloride CAS No. 1443980-55-9

4-Aminopyridine-2-carboximidamide dihydrochloride

Cat. No. B1377518
CAS RN: 1443980-55-9
M. Wt: 209.07 g/mol
InChI Key: BRXYTZMNEJHYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound that has been studied in the field of neurology . It is used as a research tool in characterizing subtypes of the potassium channel .


Molecular Structure Analysis

The molecular structure of 4-Aminopyridine-2-carboximidamide dihydrochloride is represented by the InChI code 1S/C6H8N4.2ClH/c7-4-1-2-10-5 (3-4)6 (8)9;;/h1-3H, (H2,7,10) (H3,8,9);2*1H . The molecular weight of the compound is 209.08 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The IUPAC name of the compound is 4-aminopicolinimidamide dihydrochloride .

Scientific Research Applications

4-Aminopyridine-2-carboximidamide dihydrochloride: Scientific Research Applications:

Neurological Disorders Treatment

4-Aminopyridine has shown promise in treating neurological disorders such as epilepsy, ataxia, and cognitive impairments. It has been well-tolerated in clinical trials up to certain dosages and is considered a tailored treatment for specific encephalopathies .

Adsorption Efficiency in Nanoparticles

Research indicates that analogues of 4-Aminopyridine, like ferric oxyhydroxide nanoparticles, have superior adsorption capabilities. This property is significant for environmental applications such as water purification .

Restoring Axonal Function

Clinically, 4-Aminopyridine has been effective in diseases with impaired nerve conduction, offering potential therapeutic benefits for conditions like downbeat nystagmus or cerebellar ataxia. It also exhibits immunomodulatory effects on T cells and may support neuronal repair .

Mechanism of Action

Target of Action

The primary target of 4-Aminopyridine-2-carboximidamide dihydrochloride is the KCNA2 potassium channel . This channel plays a crucial role in maintaining the resting membrane potential and controlling the duration of the action potential in neurons .

Mode of Action

4-Aminopyridine-2-carboximidamide dihydrochloride acts as a potassium channel blocker . It antagonizes the gain-of-function defects caused by variants in the KV1.2 subunit, reducing current amplitudes and negative shifts of steady-state activation . This results in an increase in the firing rate of transfected neurons .

Biochemical Pathways

The compound affects the potassium conductance pathway . By blocking the KCNA2 potassium channel, it disrupts the normal flow of potassium ions, which can lead to changes in the electrical activity of the neuron . The downstream effects of this disruption can vary, but they often result in increased neuronal excitability .

Pharmacokinetics

It is known that the compound is a powder at room temperature , suggesting that it could be administered orally or intravenously

Result of Action

The blockade of the KCNA2 potassium channel by 4-Aminopyridine-2-carboximidamide dihydrochloride leads to increased neuronal excitability . This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in patients with KCNA2-encephalopathy, treatment with 4-Aminopyridine-2-carboximidamide dihydrochloride has been shown to improve gait, ataxia, alertness, cognition, and speech .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .

Future Directions

4-Aminopyridine-2-carboximidamide dihydrochloride shows promise as a tailored treatment in KCNA2-(gain-of-function)–encephalopathy . It has been suggested that 4-Aminopyridine exhibits immunomodulatory effects on T cells and might even propagate neuronal impair .

properties

IUPAC Name

4-aminopyridine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-4-1-2-10-5(3-4)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXYTZMNEJHYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-2-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopyridine-2-carboximidamide dihydrochloride
Reactant of Route 2
4-Aminopyridine-2-carboximidamide dihydrochloride
Reactant of Route 3
4-Aminopyridine-2-carboximidamide dihydrochloride
Reactant of Route 4
4-Aminopyridine-2-carboximidamide dihydrochloride
Reactant of Route 5
4-Aminopyridine-2-carboximidamide dihydrochloride
Reactant of Route 6
4-Aminopyridine-2-carboximidamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.